molecular formula C7H7ClNO2S- B1231719 Chloro(p-tolylsulfonyl)azanide

Chloro(p-tolylsulfonyl)azanide

Cat. No. B1231719
M. Wt: 204.65 g/mol
InChI Key: VQWVWLDBJISZHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro(p-tolylsulfonyl)azanide is an organic nitrogen anion. It is a conjugate base of a N-chlorotoluene-p-sulfonamide.

Scientific Research Applications

Antiviral Activity Research

Chloro(p-tolylsulfonyl)azanide derivatives have been synthesized and tested for their antiviral activities. For instance, specific derivatives showed effectiveness against herpes simplex virus but not against other cells in culture (Lin, Neenan, Cheng, & Prusoff, 1976).

Aquaculture Therapeutics

Research has explored Chloro(p-tolylsulfonyl)azanide as a candidate drug for treating bacterial gill disease in fish. Investigations aimed at obtaining FDA approval necessitated the development of robust analytical methods sensitive to its residues in fish tissues (Meinertz, Schmidt, Stehly, & Gingerich, 1999).

Chemical Synthesis

The compound has been utilized in the synthesis of various chemical structures. For example, it's involved in the facile ring-closing reaction to form a benzene ring, showcasing its utility in novel chemical syntheses (Ogura, Takeda, Xie, Akazome, & Matsumoto, 2001).

Environmental Impact Study

Studies on the environmental impact of Chloro(p-tolylsulfonyl)azanide derivatives include analyzing the decomposition of related compounds like p-Chloranil in aqueous solutions. This research is vital for understanding the ecological effects of such compounds (Sarr, Kazunga, Charles, Pavlovich, & Aitken, 1995).

Organic Chemistry

It plays a significant role in organic chemistry, for instance, in the synthesis of multilayered pyridinophanes using methods like the (4-tolylsulfonyl)methyl isocyanide method (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).

properties

IUPAC Name

N-chloro-4-methylbenzenesulfonimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5H,1H3,(H,9,10,11)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWVWLDBJISZHX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=NCl)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNO2S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(p-tolylsulfonyl)azanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(p-tolylsulfonyl)azanide
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Reactant of Route 6
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